Fluoropyrimidines like 5-FU have been a cornerstone in the treatment of various cancers. The enhancement of 5-FU's antitumor activity can be achieved by inhibiting dihydropyrimidine dehydrogenase (DPD) activity, as demonstrated by the use of 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumor cells5. This combination has shown to elicit a greater antitumor effect than treatment with fluoropyrimidines alone, suggesting that derivatives of 5-FU could be developed to improve efficacy and reduce toxicity.
The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines has been explored for their potential as kinase inhibitors, which are important targets in cancer therapy. The regioselective synthesis of these compounds has been successful, and they represent a promising class of molecules for the development of new anticancer agents4.
Compounds related to 5-Fluoro-2-methylpyrimidine-4,6-diol have been shown to possess immunomodulatory properties. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines have demonstrated inhibitory effects on immune-activated nitric oxide production, which could have implications in inflammatory diseases and cancer2.
Human uridine phosphorylase-1 inhibitors, which are related to the fluoropyrimidine family, have been suggested as modulators of 5-FU toxicity, particularly in preventing chemotherapy-induced intestinal mucositis. This approach could potentially ameliorate one of the major side effects of fluoropyrimidine therapy9.
The development of oral fluoropyrimidine derivatives, such as S-1, aims to provide a more convenient administration route for patients while maintaining the efficacy of 5-FU. S-1 consists of a prodrug and enzyme inhibitors, which together mimic the pharmacokinetics of continuous intravenous infusion of 5-FU10.
The primary mode of action of 5-fluorouracil, a closely related compound to 5-Fluoro-2-methylpyrimidine-4,6-diol, is through the inhibition of thymidylate synthetase, which is crucial for DNA replication. However, studies have revealed that the antiproliferative action of 5-FUra is not solely due to this inhibition. An alternative mechanism involves the interference with pre-ribosomal RNA (pre-rRNA) processing, where a 200 kDa polypeptide, ribosomal RNA binding protein (RRBP), is blocked in cells treated with the drug1. This suggests that 5-FUra and possibly its derivatives may exert their effects by disrupting RNA processing, which is essential for cell growth and division.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: